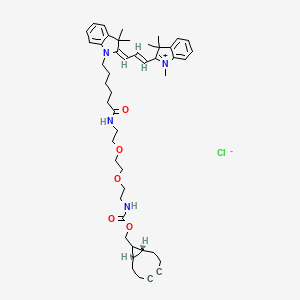

Cy3-PEG2-endo-BCN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H63ClN4O5 |

|---|---|

Molecular Weight |

799.5 g/mol |

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C47H62N4O5.ClH/c1-46(2)38-20-12-14-22-40(38)50(5)42(46)24-17-25-43-47(3,4)39-21-13-15-23-41(39)51(43)29-16-8-11-26-44(52)48-27-30-54-32-33-55-31-28-49-45(53)56-34-37-35-18-9-6-7-10-19-36(35)37;/h12-15,17,20-25,35-37H,8-11,16,18-19,26-34H2,1-5H3,(H-,48,49,52,53);1H/t35-,36+,37?; |

InChI Key |

NPJOVZIYCMDQAT-JRBVSPJESA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Architectural Blueprint of a Versatile Bioconjugation Tool: Cy3-PEG2-endo-BCN

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

This guide elucidates the structural and functional characteristics of Cy3-PEG2-endo-BCN, a fluorescent labeling reagent pivotal for advanced bioconjugation applications. By integrating a vibrant cyanine dye, a flexible hydrophilic spacer, and a highly reactive bioorthogonal handle, this molecule offers a streamlined approach for the precise labeling of biomolecules.

Core Structure and Functional Moieties

This compound is a multi-component molecular probe meticulously designed for specificity and efficiency in biological systems. Its architecture can be dissected into three primary functional units: the Cy3 fluorophore, a short polyethylene glycol (PEG) linker, and the endo-Bicyclo[6.1.0]nonyne (endo-BCN) moiety.

-

Cy3 (Cyanine 3) Fluorophore: At its core, Cy3 is a member of the cyanine dye family, renowned for its bright orange-red fluorescence and high photostability.[1] Structurally, it comprises two nitrogen-containing heterocyclic rings linked by a three-methine bridge. This conjugated system is responsible for its characteristic spectral properties, with an excitation maximum around 550 nm and an emission maximum at approximately 570 nm.[2]

-

PEG2 Linker: A diethylene glycol (PEG2) unit serves as a flexible, hydrophilic spacer between the Cy3 dye and the reactive BCN group. The inclusion of this PEG linker enhances the water solubility of the entire molecule and provides spatial separation between the fluorophore and the target biomolecule, which can help to minimize potential steric hindrance and quenching effects.[3][4]

-

endo-BCN (Bicyclo[6.1.0]nonyne): The terminal endo-BCN is a strained alkyne that serves as the reactive handle for bioorthogonal conjugation.[5] This moiety readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction that forms a stable triazole linkage with azide-modified molecules. A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The "endo" stereochemistry of the BCN ring influences its reactivity and stability.

The precise arrangement of these components results in a powerful tool for attaching a bright fluorescent label to a wide array of azide-functionalized biomolecules, including proteins, nucleic acids, and glycans.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are essential for experimental design, including calculating molar equivalents for conjugation reactions and setting up appropriate imaging parameters.

| Property | Value | Source |

| Molecular Formula | C47H63BrN4O5 | PubChem |

| Molecular Weight | 855.9 g/mol (as bromide salt) | PubChem |

| Excitation Maximum (λex) | ~550 nm (for Cy3 core) | |

| Emission Maximum (λem) | ~570 nm (for Cy3 core) | |

| Purity | >95% (typical) | SiChem |

| Storage Conditions | -20°C, protect from light and moisture | SiChem |

Visualizing the Molecular Architecture

To better understand the spatial relationship between the functional moieties of this compound, the following diagram illustrates its core structure.

Caption: Structural components of this compound and its reaction.

Experimental Protocol: Labeling of Azide-Modified Proteins

The following is a general protocol for the labeling of an azide-modified protein with this compound using strain-promoted alkyne-azide cycloaddition (SPAAC). It is recommended to optimize the reaction conditions for each specific protein and application.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Spin desalting columns or other purification system

Procedure:

-

Reagent Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

-

Protein Preparation:

-

Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

-

-

SPAAC Reaction:

-

Add a 2 to 4-fold molar excess of the this compound stock solution to the azide-modified protein solution.

-

Gently mix the reaction components. The final concentration of DMSO should be kept below 5% (v/v) to minimize potential effects on protein stability.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized.

-

-

Purification:

-

Remove the unreacted this compound using a spin desalting column or another appropriate purification method such as dialysis.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).

-

Logical Workflow for Protein Labeling

The experimental workflow for labeling an azide-modified protein with this compound can be visualized as follows:

Caption: Workflow for labeling azide-modified proteins with this compound.

This comprehensive guide provides the foundational knowledge for the effective utilization of this compound in modern bioconjugation strategies. Its well-defined structure and reliable reactivity make it an invaluable tool for researchers in the life sciences.

References

The Pivotal Role of the PEG2 Linker in Cy3-PEG2-endo-BCN: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical functions of the short polyethylene glycol (PEG) linker in the Cy3-PEG2-endo-BCN molecule, a fluorescent probe widely utilized in bioconjugation and cellular imaging. By dissecting the individual components and their synergistic interactions, we provide a comprehensive understanding of how the PEG2 linker enhances the performance and versatility of this powerful research tool.

Introduction to this compound

This compound is a fluorescent labeling reagent comprised of three key functional moieties:

-

Cy3 (Cyanine 3): A bright, orange-fluorescent dye with an excitation maximum around 550 nm and an emission maximum around 570 nm.[1] It is widely used for labeling biomolecules due to its high extinction coefficient and good photostability.

-

endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne that readily participates in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] This allows for highly efficient and specific conjugation to azide-modified biomolecules without the need for a cytotoxic copper catalyst.

-

PEG2 Linker: A short, hydrophilic spacer consisting of two ethylene glycol units. This component, though seemingly simple, plays a multifaceted role in optimizing the properties of the overall molecule.

The strategic placement of the PEG2 linker between the Cy3 fluorophore and the endo-BCN reactive group is a key design feature that significantly enhances the utility of the probe in various biological applications.

The Multifaceted Role of the PEG2 Linker

The inclusion of a PEG linker, even a short one like PEG2, confers several advantageous properties to the Cy3-endo-BCN scaffold. These benefits primarily stem from the physicochemical characteristics of polyethylene glycol, including its hydrophilicity, flexibility, and biocompatibility.

Enhanced Hydrophilicity and Solubility

Many organic fluorophores, including cyanine dyes, are inherently hydrophobic. This can lead to poor solubility in aqueous buffers, a tendency to aggregate, and an increase in non-specific binding to proteins and cell membranes. The PEG2 linker, being highly hydrophilic, mitigates these issues by increasing the overall water solubility of the this compound molecule.[4] This improved solubility is crucial for biological experiments, ensuring that the probe remains in solution and is readily available for reaction with its target.

Reduction of Steric Hindrance

The PEG2 linker acts as a flexible spacer, physically separating the bulky Cy3 fluorophore from the endo-BCN reactive group. This separation is critical for minimizing steric hindrance during the bioconjugation reaction.[2] Without this spacer, the proximity of the large dye molecule could impede the approach of an azide-modified biomolecule to the BCN moiety, thereby reducing the efficiency of the click chemistry reaction. The flexibility of the PEG chain allows for greater rotational freedom, further ensuring that the BCN group is accessible for conjugation.

Minimization of Non-Specific Binding

The hydrophilic and neutrally charged nature of the PEG linker creates a hydration shell around the molecule. This "shielding" effect helps to mask the hydrophobic character of the Cy3 dye, reducing non-specific interactions with cellular components and other proteins. This leads to a lower background signal in fluorescence imaging applications and cleaner results in other assays.

Improved Biocompatibility and Stability

PEGylation is a well-established method for enhancing the in vivo stability and biocompatibility of molecules. By incorporating a PEG2 linker, the this compound probe is less likely to be recognized and cleared by the reticuloendothelial system, and its potential for immunogenicity is reduced. Furthermore, the PEG linker can protect the fluorophore from enzymatic degradation, contributing to a longer circulation half-life in biological systems.

Quantitative Data and Comparative Analysis

Table 1: Effect of PEG Linker on Hydrophilicity

| Compound | LogP Value | Interpretation |

| ICG (Indocyanine Green) | 1.81 ± 0.06 | More Lipophilic |

| ICG-PEG4 | 0.64 ± 0.06 | Increased Hydrophilicity |

| ICG-PEG8 | -0.03 ± 0.02 | Further Increased Hydrophilicity |

| Data adapted from a study on ICG derivatives, demonstrating that even short PEG linkers significantly reduce lipophilicity (increase hydrophilicity). |

Table 2: Effect of PEG Linker on Covalent Binding and Stability in Serum

| Compound | Covalently Bound Fraction | Increase in Fluorescence in Serum (1h) |

| Panitumumab-ICG (No PEG) | 21.8% | 79.7% |

| Panitumumab-PEG4-ICG | 70.9% | 41.8% |

| Panitumumab-PEG8-ICG | 85.5% | 40.4% |

| Data from a study on antibody-dye conjugates, showing that PEG linkers increase the stability of the conjugate in serum, as indicated by a smaller increase in fluorescence (less dissociation). |

Table 3: Representative Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide | Rate Constant (k₂) (M⁻¹s⁻¹) |

| BCN | Benzyl Azide | ~0.1 - 0.3 |

| DIBO | Benzyl Azide | ~0.1 |

| DBCO | Benzyl Azide | ~0.3 - 1.0 |

| This table provides context for the reactivity of BCN in SPAAC reactions. The presence of a short PEG linker is not expected to significantly alter the intrinsic reactivity of the BCN moiety but rather to improve its accessibility. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for Labeling Azide-Modified Proteins with this compound

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting spin columns (e.g., 7K MWCO)

-

Microcentrifuge

Procedure:

-

Protein Preparation: Prepare the azide-modified protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

-

Labeling Reaction:

-

Add a 2-5 fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

-

Purification:

-

Remove excess, unreacted this compound using a desalting spin column according to the manufacturer's instructions.

-

Collect the purified, labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

Protocol for Assessing the Stability of this compound Conjugates in Serum

Materials:

-

This compound labeled protein

-

Human or mouse serum

-

PBS, pH 7.4

-

Incubator at 37°C

-

Size-exclusion chromatography (SEC) system

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare solutions of the labeled protein at a final concentration of 1 mg/mL in both PBS and serum.

-

Incubation: Incubate the samples at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 24, 48 hours), take aliquots of the samples.

-

Analysis:

-

SEC Analysis: Analyze the aliquots by SEC to monitor for aggregation or fragmentation of the labeled protein.

-

Fluorescence Measurement: Measure the fluorescence intensity of the samples. An increase in fluorescence may indicate dissociation of the dye from the protein.

-

-

Data Analysis: Plot the percentage of intact conjugate and the change in fluorescence intensity over time for both the PBS and serum samples to compare the stability.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

Caption: Logical relationship of the components in a this compound bioconjugation reaction.

Conclusion

The PEG2 linker in this compound is not merely a passive spacer but an active contributor to the overall performance of the fluorescent probe. By enhancing solubility, reducing steric hindrance and non-specific binding, and improving biocompatibility, the PEG2 linker enables more efficient and reliable bioconjugation and cellular imaging experiments. This in-depth understanding of the linker's role is essential for researchers to fully harness the capabilities of this versatile tool in their scientific endeavors.

References

Introduction to strain-promoted alkyne-azide cycloaddition (SPAAC)

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] This powerful ligation technique enables the covalent linking of molecules in complex biological environments, revolutionizing areas from chemical biology and drug development to materials science.[1]

At its core, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.[1][2] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst.[1] The reaction is driven by the significant ring strain of the cyclooctyne, which substantially lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to occur at physiological temperatures and pH, making it an invaluable tool for the study and manipulation of biological systems.

The bioorthogonal nature of SPAAC is due to the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids. This high selectivity ensures that the ligation occurs only between the intended reaction partners, allowing for precise molecular labeling and engineering in living cells, tissues, and even whole organisms.

Core Principles and Mechanism

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole ring. The driving force is the release of the high ring strain of the cyclooctyne, which is the smallest stable cyclic alkyne.

dot

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical factor, especially for time-sensitive biological experiments. The kinetics are typically second-order and are influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and pH. A variety of cyclooctynes have been developed, each with distinct reactivity and stability.

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| DIBO | ~0.1 | One of the early developed cyclooctynes. |

| DBCO (ADIBO) | 0.1 - 1.0 | Widely used due to a good balance of reactivity and stability. |

| BCN | 0.012 - 0.024 | Known for its balance of high reactivity and small size. |

| BARAC | >1.0 | Higher reactivity but can be unstable. |

| DIFO | ~0.08 | Fluorinated cyclooctyne. |

| TMTH | High | Better kinetics but can be too unstable for some applications. |

Note: Reaction rates can vary significantly based on the specific azide, solvent, and temperature.

Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol outlines the general steps for conjugating a cyclooctyne-labeled molecule to an azide-functionalized molecule.

Materials:

-

Cyclooctyne-labeled molecule (e.g., protein, antibody)

-

Azide-containing molecule of interest (e.g., fluorescent dye, drug molecule)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the cyclooctyne-labeled molecule in the reaction buffer. Add a 1.5 to 5-fold molar excess of the azide-containing molecule. The final concentrations will depend on the specific reactants and desired reaction time.

-

Incubation: Incubate the reaction mixture for a period ranging from 1 to 24 hours. The incubation temperature can be room temperature or 37°C, depending on the thermal stability of the biomolecules.

-

Monitoring the Reaction: The progress of the reaction can be monitored using techniques such as SDS-PAGE, HPLC, or mass spectrometry to confirm the formation of the conjugate. For DBCO-containing molecules, the reaction can be monitored by UV-Vis spectrophotometry by observing the decrease in absorbance at approximately 309 nm.

-

Purification: Once the reaction is complete, purify the conjugate to remove unreacted starting materials. Size-exclusion chromatography or affinity chromatography are commonly used methods.

-

Characterization: Confirm the successful conjugation and purity of the final product using appropriate analytical techniques like mass spectrometry or ¹H NMR spectroscopy. The formation of the triazole ring can be confirmed by a characteristic proton signal in the ¹H NMR spectrum, typically between δ 7.5-8.5 ppm.

dot

Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.

Protocol for Live-Cell Labeling via SPAAC

This protocol details the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-functionalized probe.

Materials:

-

Cells with azide-functionalized biomolecules (e.g., through metabolic labeling with an azide-containing sugar)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., chamber slides for microscopy or suspension for flow cytometry).

-

SPAAC Reaction: Prepare a stock solution of the cyclooctyne-fluorophore in a biocompatible solvent like DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Labeling: Wash the cells twice with warm PBS to remove any interfering media components. Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm PBS to remove any unreacted cyclooctyne-fluorophore.

-

Analysis: Analyze the labeled cells using fluorescence microscopy to visualize the localization of the labeled biomolecules or by flow cytometry to quantify the labeling efficiency.

dot

Caption: Workflow for targeted cell labeling using metabolic glycoengineering and SPAAC.

Applications in Research and Drug Development

The versatility and bioorthogonal nature of SPAAC have led to its widespread adoption in various research and development areas:

-

Live-Cell Imaging: By tagging biomolecules with a cyclooctyne or an azide, researchers can visualize their localization and dynamics in real-time within living cells, often through the conjugation of fluorophores.

-

Targeted Drug Delivery: SPAAC can be used to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or other delivery vehicles. This enhances their accumulation at the desired site of action and reduces off-target effects.

-

Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies.

-

Proteomics and Glycomics: This technique facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.

-

Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.

-

Macromolecule Derivatization: SPAAC is used for the chemical modification of macromolecules like proteins and nucleic acids to alter their physicochemical properties, enhance stability, or confer new biological functions.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool in the arsenal of chemical biologists and drug developers. Its ease of use, mild reaction conditions, and exceptional selectivity have enabled unprecedented control over the modification of biological systems. As new cyclooctynes with enhanced reactivity and stability continue to be developed, the applications of SPAAC are expected to expand even further, paving the way for new discoveries and therapeutic strategies.

References

A Technical Guide to the Exc- and Emission Spectra of Cy3-PEG2-endo-BCN

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Cy3-PEG2-endo-BCN, a fluorescent probe integral to advanced biomolecular labeling and visualization. This document details the core photophysical characteristics, provides robust experimental protocols for its use in bioorthogonal chemistry, and presents visual workflows to facilitate understanding and practical application.

Core Photophysical Properties of this compound

The fluorescent characteristics of this compound are primarily determined by the Cyanine3 (Cy3) fluorophore. The polyethylene glycol (PEG) spacer and the endo-Bicyclononyne (BCN) moiety are designed to enhance solubility and provide a reactive handle for covalent labeling, respectively, with minimal impact on the spectral properties of the Cy3 core. Cy3 is a bright and photostable dye, making it a versatile tool in fluorescence microscopy, flow cytometry, and other fluorescence-based analytical techniques.

The key spectral and physical data for the Cy3 fluorophore are summarized in the table below. It is important to note that minor variations in peak wavelengths can occur depending on the solvent environment, pH, and the conjugation partner.

| Parameter | Value |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~570 nm |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.15 |

| Recommended Laser Line | 532 nm or 555 nm |

| Compatible Filter Sets | TRITC (tetramethylrhodamine) or equivalent |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines a generalized procedure for determining the excitation and emission spectra of this compound using a fluorescence spectrophotometer.

Materials:

-

Fluorescence spectrophotometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound

-

Anhydrous DMSO or other suitable solvent

-

Phosphate-buffered saline (PBS) or other aqueous buffer of choice

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the stock solution in the desired measurement solvent (e.g., PBS) to a final concentration that yields an absorbance below 0.1 at the excitation maximum to prevent inner filter effects.

-

-

Absorption Spectrum Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorption spectrum of the diluted this compound solution from approximately 400 nm to 650 nm.

-

The wavelength of maximum absorbance (λabs) will provide an approximate value for the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorescence spectrophotometer to the determined λabs (or ~555 nm).

-

Scan the emission monochromator from a wavelength approximately 10 nm above the excitation wavelength to around 700 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorescence spectrophotometer to the determined λem (~570 nm).

-

Scan the excitation monochromator from approximately 400 nm up to the emission maximum.

-

The resulting spectrum should closely resemble the absorption spectrum and will confirm the excitation maximum (λex).

-

Protocol for Labeling Azide-Modified Biomolecules with this compound

This protocol describes the copper-free click chemistry reaction between an azide-modified biomolecule (e.g., protein, nucleic acid) and this compound. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can proceed in complex biological media with high specificity.[1]

Materials:

-

Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Spin desalting columns or other purification systems (e.g., HPLC)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Ensure the azide-modified biomolecule is in an amine-free buffer at a suitable concentration.

-

-

Labeling Reaction:

-

Add a 2-5 fold molar excess of the this compound stock solution to the azide-modified biomolecule. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Biomolecule:

-

Remove the unreacted this compound using a spin desalting column for proteins or through ethanol precipitation for nucleic acids.

-

For higher purity, size-exclusion or affinity chromatography can be employed.

-

-

Characterization of the Conjugate:

-

Confirm successful labeling by measuring the absorbance spectrum of the purified conjugate. The spectrum should show the absorbance peak of the biomolecule (e.g., ~280 nm for proteins) and the characteristic absorbance peak of Cy3 at ~555 nm.

-

The degree of labeling can be calculated from the absorbance values.

-

Visualizations

Caption: Experimental workflow for labeling an azide-modified biomolecule with this compound.

Caption: Principle of bioorthogonal labeling in a cellular context using this compound.

References

The Endo Advantage: How Bicyclo[6.1.0]nonyne's Conformation Dictates Reactivity in Bioorthogonal Chemistry

For Immediate Release

In the intricate world of drug development and chemical biology, the precise and efficient modification of biomolecules is paramount. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool for this purpose, and at the heart of this chemistry lies bicyclo[6.1.0]nonyne (BCN), a strained cyclooctyne. BCN exists as two diastereomers, endo and exo, with the endo isomer consistently demonstrating superior reactivity. This technical guide delves into the conformational intricacies of endo-BCN that underpin its enhanced performance in bioorthogonal reactions, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical reagent.

The Structural Basis of Enhanced Reactivity

The reactivity of cyclooctynes in SPAAC is driven by ring strain, which lowers the activation energy of the [3+2] cycloaddition with azides. The fusion of a cyclopropane ring to the cyclooctyne core in BCN introduces significant strain. However, the orientation of this cyclopropane ring relative to the eight-membered ring—the key difference between the endo and exo conformers—has profound implications for their reactivity.

Computational studies employing Density Functional Theory (DFT) and distortion-interaction analysis have revealed that the transition state for the SPAAC reaction is energetically more accessible for endo-BCN than for exo-BCN. This is primarily attributed to a lower distortion energy required for endo-BCN to adopt the bent geometry of the transition state. The ground-state conformation of endo-BCN is pre-distorted in a way that more closely resembles the transition state geometry, thus minimizing the energetic penalty of achieving this state. In contrast, the exo conformer must undergo a more significant and energetically costly conformational change to reach the same transition state.

dot

Caption: Conformational effect on transition state energy.

Furthermore, the stereoelectronics of the approach of the azide to the alkyne are influenced by the BCN conformation. The endo configuration presents a less sterically hindered face for the incoming azide, facilitating an optimal trajectory for the cycloaddition. This leads to a more favorable interaction energy in the transition state. The result of these conformational advantages is a consistently higher reaction rate for endo-BCN across a range of cycloaddition reactions.

Quantitative Analysis of Reactivity

The enhanced reactivity of endo-BCN is not merely a theoretical concept but is well-supported by experimental kinetic data. The following tables summarize the second-order rate constants (k₂) for the reaction of endo- and exo-BCN with various reaction partners.

Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cycloalkyne | Azide | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 | [1][2] |

| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 | [1][2] |

Table 2: Second-Order Rate Constants for Reaction with 1,2-Quinones

| Cycloalkyne | Quinone | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

| endo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 219 | [3] |

| exo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 99 | |

| endo-BCN | 4-tert-butyl-1,2-benzoquinone | Methanol | 838 | |

| exo-BCN | 4-tert-butyl-1,2-benzoquinone | Methanol | 298 |

The data clearly illustrates that endo-BCN consistently reacts faster than its exo counterpart in these cycloaddition reactions. This difference, while seemingly small in some cases, can be critical in biological systems where low reactant concentrations and the need for rapid labeling are common.

Experimental Protocols

Synthesis and Separation of endo- and exo-BCN

The synthesis of BCN typically yields a mixture of endo and exo diastereomers, with the exo form often being the major product. Separation of these isomers is crucial for applications where the enhanced reactivity of the endo form is desired.

Synthesis of Bicyclo[6.1.0]non-4-yne (BCN) Precursors:

A common route to BCN involves the cyclopropanation of 1,5-cyclooctadiene.

-

Dibromination: To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., chloroform), a solution of bromine is added dropwise at low temperature (e.g., -70°C). The reaction mixture is stirred until the reaction is complete, and then quenched.

-

Cyclopropanation: The resulting dibromocyclooctane is reacted with a carbene source, such as that generated from diethyl zinc and diiodomethane or via the Simmons-Smith reaction, to form the dibromobicyclo[6.1.0]nonane as a mixture of endo and exo isomers.

-

Elimination: The dibromobicyclo[6.1.0]nonane mixture is then subjected to a double dehydrobromination using a strong base, such as potassium tert-butoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the BCN alkyne as a mixture of isomers.

Separation of endo and exo Isomers:

The separation of the endo and exo BCN isomers is typically achieved by column chromatography on silica gel. The choice of eluent is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate in a low polarity ratio, is often effective. The separation can be monitored by thin-layer chromatography (TLC). The identity and purity of the separated isomers should be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Kinetic Measurements of SPAAC Reactions

The kinetics of SPAAC reactions involving endo-BCN can be monitored by various analytical techniques, with NMR spectroscopy and UV-Vis spectroscopy being the most common.

Protocol for Kinetic Analysis by ¹H NMR Spectroscopy:

-

Sample Preparation: Prepare stock solutions of endo-BCN and the azide of interest in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentrations should be chosen to allow for a reasonable reaction time and accurate integration of NMR signals. An internal standard (e.g., mesitylene) should be added for accurate concentration determination.

-

Reaction Initiation: In an NMR tube, mix the solutions of endo-BCN and the azide at a controlled temperature.

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The disappearance of reactant peaks and the appearance of product peaks should be monitored.

-

Data Analysis: Integrate the characteristic peaks of the reactants and products at each time point. The concentration of the reactants can be calculated relative to the internal standard. Plot the natural logarithm of the reactant concentration versus time. For a second-order reaction with a 1:1 stoichiometry, the slope of this plot will be equal to -k₂[initial concentration].

Protocol for Kinetic Analysis by UV-Vis Spectroscopy:

This method is suitable when either the reactants or the products have a distinct UV-Vis absorbance profile.

-

Sample Preparation: Prepare stock solutions of endo-BCN and the azide in a suitable UV-transparent solvent.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored.

-

Reaction Initiation: Mix the reactant solutions in a cuvette placed in a temperature-controlled spectrophotometer.

-

Data Acquisition: Record the absorbance at the chosen wavelength over time.

-

Data Analysis: Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentrations. The second-order rate constant can then be determined by plotting the appropriate function of concentration versus time.

Bioconjugation Workflow using endo-BCN

The superior reactivity of endo-BCN makes it an excellent choice for bioconjugation applications, such as protein labeling. A common strategy involves the use of an endo-BCN-NHS ester to label primary amines (e.g., lysine residues) on a protein.

dot

Caption: A typical workflow for protein bioconjugation.

Detailed Protocol for Protein Labeling with endo-BCN-NHS Ester:

-

Protein Preparation: The protein of interest should be in an amine-free buffer (e.g., PBS) at a suitable concentration (typically 1-5 mg/mL).

-

Reagent Preparation: Prepare a stock solution of the endo-BCN-NHS ester in an anhydrous organic solvent such as DMSO or DMF.

-

Labeling Reaction: Add a molar excess of the endo-BCN-NHS ester solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight. The pH of the reaction mixture should be maintained between 8.0 and 9.0 for optimal labeling of primary amines.

-

Quenching: The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to consume any unreacted NHS ester.

-

Purification: The BCN-labeled protein is purified from the excess labeling reagent and byproducts using a desalting column or dialysis.

-

SPAAC Reaction: The purified BCN-labeled protein is then reacted with an azide-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or another biomolecule). This reaction is typically performed in an aqueous buffer at physiological pH and temperature.

-

Final Purification and Characterization: The final bioconjugate is purified using an appropriate chromatographic technique (e.g., size-exclusion or affinity chromatography). The success of the conjugation can be confirmed by methods such as SDS-PAGE (which may show a shift in molecular weight) and mass spectrometry.

Conclusion

The conformational properties of endo-BCN provide a clear and compelling explanation for its enhanced reactivity in strain-promoted cycloaddition reactions. The pre-distorted ground state of the endo isomer minimizes the energetic barrier to the transition state, resulting in faster reaction kinetics compared to the exo isomer. This fundamental understanding, supported by robust quantitative data and detailed experimental protocols, empowers researchers to make informed decisions in the design and execution of bioconjugation strategies. For applications demanding high efficiency and rapid kinetics, particularly within the complexities of biological systems, the "endo advantage" makes endo-BCN the superior choice for advancing research and development in chemical biology and medicine.

References

- 1. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to Cy3-PEG2-endo-BCN for Fluorescent Labeling of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3-PEG2-endo-BCN, a fluorescent probe designed for the targeted labeling of biomolecules. We will delve into its core properties, the underlying chemistry of its conjugation, detailed protocols for its use, and its applications in various research and development fields.

Introduction to this compound

This compound is a powerful tool in the field of bioconjugation, enabling the covalent attachment of a bright and photostable cyanine 3 (Cy3) fluorophore to a wide range of biomolecules.[1][2][3][4] Its structure is tripartite, consisting of:

-

Cy3 (Cyanine 3): A fluorescent dye known for its high molar extinction coefficient and good quantum yield, resulting in a bright orange-red fluorescence.[5] It is well-suited for detection with standard fluorescence microscopy and other fluorescence-based instrumentation.

-

PEG2 (Polyethylene Glycol Linker): A two-unit polyethylene glycol spacer that enhances the hydrophilicity of the molecule. This improved water solubility helps to prevent aggregation and reduces non-specific binding during labeling experiments.

-

endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne that serves as the reactive handle for conjugation. It selectively reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry".

This combination of a bright fluorophore, a biocompatible linker, and a highly specific reactive group makes this compound a versatile reagent for fluorescently labeling proteins, nucleic acids, and other biomolecules that have been modified to contain an azide group.

The Chemistry of Labeling: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The labeling reaction with this compound is based on the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.

The high ring strain of the BCN moiety drives the reaction with an azide group, leading to the formation of a stable triazole linkage. This reaction is highly specific, meaning the BCN group will not react with other functional groups typically found in biological systems, ensuring that the fluorescent label is attached only at the desired azide-modified site. The resulting triazole bond is exceptionally stable, resistant to hydrolysis, and enzymatic cleavage, making the fluorescent label robust for long-term tracking and imaging experiments.

dot

Quantitative Data

The performance of this compound in fluorescent labeling applications is defined by the photophysical properties of the Cy3 dye and the kinetic properties of the BCN-azide reaction.

Table 1: Photophysical Properties of Cy3 Dye

| Property | Value | Notes |

| Excitation Maximum (λex) | ~550-555 nm | Can be effectively excited by 532 nm and 555 nm laser lines. |

| Emission Maximum (λem) | ~568-572 nm | Emits in the orange-red region of the spectrum. |

| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | Contributes to the high brightness of the dye. |

| Fluorescence Quantum Yield (Φ) | 0.15 | Varies depending on the local environment and conjugation partner. |

Table 2: Kinetic and Stability Properties of BCN-Azide Ligation

| Property | Value | Notes |

| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free click chemistry. |

| Linkage Formed | Stable Triazole | Highly resistant to hydrolysis and enzymatic degradation. |

| Stability | High | The triazole linkage is considered exceptionally stable under biological conditions. |

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of a generic azide-modified protein with this compound, followed by a protocol to determine the degree of labeling.

Protocol for Labeling an Azide-Modified Protein

This protocol outlines the steps for conjugating this compound to a protein that has been previously modified to contain an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Reaction tubes

-

Pipettes

Procedure:

-

Prepare the Protein Solution:

-

Ensure the azide-modified protein is in an amine-free buffer such as PBS, pH 7.4. Buffers containing primary amines (e.g., Tris) will not interfere with the SPAAC reaction but should be avoided if the azide modification was introduced via an NHS ester.

-

The protein concentration should ideally be 2-10 mg/mL for efficient labeling.

-

-

Prepare the this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve 1 mg of this compound (MW: ~799.5 g/mol ) in 125 µL of DMSO.

-

Vortex briefly to ensure the dye is fully dissolved.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

-

Gently mix the reaction solution by pipetting up and down or by brief vortexing.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the Cy3 dye.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound from the labeled protein using a spin desalting column.

-

Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

-

Apply the reaction mixture to the column and centrifuge to collect the purified, fluorescently labeled protein.

-

The purified protein conjugate can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

-

dot

Protocol for Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), or dye-to-protein ratio, is a crucial parameter to quantify the efficiency of the conjugation reaction. It can be determined using a UV-Vis spectrophotometer.

Materials:

-

Purified Cy3-labeled protein conjugate

-

UV-Vis spectrophotometer

-

Quartz cuvette (1 cm pathlength)

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the absorbance maximum of the Cy3 dye (~555 nm, Amax).

-

If the absorbance readings are too high (typically > 2.0), dilute the sample with a known dilution factor and re-measure.

-

-

Calculate Protein Concentration:

-

The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of the Cy3 dye at 280 nm.

-

Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

-

A280: Absorbance of the conjugate at 280 nm.

-

Amax: Absorbance of the conjugate at ~555 nm.

-

CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. For Cy3, this is approximately 0.08.

-

εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

-

-

-

Calculate Dye Concentration:

-

The concentration of the Cy3 dye is calculated using its absorbance at its λmax.

-

Dye Concentration (M) = Amax / εdye

-

Amax: Absorbance of the conjugate at ~555 nm.

-

εdye: Molar extinction coefficient of the Cy3 dye at ~555 nm (~150,000 M-1cm-1).

-

-

-

Calculate Degree of Labeling (DOL):

-

The DOL is the molar ratio of the dye to the protein.

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

An ideal DOL is typically between 1 and 5, although the optimal value depends on the specific application and biomolecule. Over-labeling can sometimes lead to fluorescence quenching and may affect the biological activity of the protein.

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with high specificity and stability makes this compound a valuable tool in numerous applications.

-

Cellular Imaging: Labeled proteins, antibodies, or other biomolecules can be introduced into live or fixed cells to visualize their localization, trafficking, and interactions using fluorescence microscopy.

-

Drug Development and Antibody-Drug Conjugates (ADCs): In the development of ADCs, fluorescent labeling can be used to track the antibody's distribution, binding to target cells, and internalization. The BCN moiety allows for site-specific conjugation, leading to more homogeneous and well-defined conjugates.

-

Virus Tracking: Viruses can be fluorescently labeled to study their entry into host cells, intracellular transport, and assembly mechanisms in real-time. This provides critical insights into the viral life cycle and can aid in the development of antiviral therapies.

-

Flow Cytometry: Fluorescently labeled antibodies are widely used in flow cytometry to identify and quantify specific cell populations based on the expression of cell surface markers.

-

Förster Resonance Energy Transfer (FRET): Cy3 can serve as an acceptor in FRET-based assays to study molecular interactions and conformational changes in biomolecules.

dot

Conclusion

This compound is a highly effective and versatile fluorescent probe for the bioorthogonal labeling of azide-modified biomolecules. Its bright and photostable Cy3 fluorophore, coupled with the highly specific and stable conjugation chemistry of BCN, provides researchers with a robust tool for a wide array of applications in biological research and drug development. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of this powerful labeling reagent in the laboratory.

References

The Role of Cy3-PEG2-endo-BCN in Advancing Bioorthogonal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Cy3-PEG2-endo-BCN, a key reagent in the field of bioorthogonal chemistry. By dissecting its components—the Cy3 fluorophore, the PEG2 linker, and the endo-BCN reactive moiety—this document provides a comprehensive resource for professionals seeking to leverage this powerful tool for labeling, visualizing, and quantifying biomolecules in complex biological systems.

Core Concepts: Understanding the Tripartite Molecule

This compound is a fluorescent probe meticulously designed for bioorthogonal applications, particularly for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Each component of this molecule has a distinct and vital role:

-

Cy3 (Cyanine 3): A bright, orange-fluorescent dye that serves as the reporter group.[1][2] It is well-suited for a wide range of fluorescence-based applications, including microscopy and flow cytometry, due to its high extinction coefficient and good photostability.[3]

-

PEG2 Linker: A two-unit polyethylene glycol spacer. This hydrophilic linker enhances the solubility of the entire molecule in aqueous buffers, which is crucial for biological experiments.[4] It also provides spatial separation between the fluorophore and the reactive group, minimizing potential steric hindrance and quenching effects.[4]

-

endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne that functions as the bioorthogonal reactive group. The significant ring strain of the endo-isomer of BCN allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This copper-free "click chemistry" reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biochemical processes.

Quantitative Data for Experimental Design

Successful experimental design using this compound relies on a clear understanding of its photophysical and kinetic properties. The following tables summarize key quantitative data for the constituent parts of the molecule.

Table 1: Photophysical Properties of the Cy3 Fluorophore

| Property | Value | Notes |

| Maximum Excitation (λmax) | ~550 nm | Compatible with common 532 nm laser lines. |

| Maximum Emission (λem) | ~570 nm | Detected using standard TRITC filter sets. |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | Indicates strong light absorption. |

| Fluorescence Quantum Yield (Φ) | 0.04 - 0.3+ | Highly dependent on the local environment and conjugation status. Can increase upon conjugation to biomolecules. |

Note: Photophysical properties such as quantum yield can be influenced by conjugation to biomolecules and the local chemical environment. The values provided are for the parent dye and may vary for the this compound conjugate.

Table 2: Kinetic Data for endo-BCN SPAAC Reactions

| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| endo-BCN + Primary Azide (e.g., 2-azidoethanol) | 0.024 | Acetonitrile/Phosphate Buffer |

| endo-BCN + Secondary Azide (e.g., 2-azidopropanol) | 0.012 | Acetonitrile/Phosphate Buffer |

| endo-BCN + Tertiary Azide (e.g., 2-azido-2-methylpropanol) | 0.012 | Acetonitrile/Phosphate Buffer |

| endo-BCN + Benzyl Azide | 0.15 | DMSO |

Data sourced from studies on endo-BCN reactivity. The reaction rate of this compound is expected to be in a similar range.

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a variety of applications, most notably in the study of glycoproteins through metabolic glycoengineering.

Metabolic Glycoengineering and Glycan Visualization

A primary application involves the metabolic labeling of cellular glycans. Cells are cultured with an unnatural sugar precursor bearing an azide group, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz). This azido sugar is metabolized by the cell and incorporated into the glycan structures of cell surface and secreted proteins. The azide groups then serve as chemical handles for covalent modification with this compound via the SPAAC reaction. This allows for the fluorescent labeling and subsequent visualization of glycosylated proteins, enabling researchers to study glycan trafficking, localization, and dynamics in living systems.

Investigating the Role of Glycosylation in Cell Signaling

Protein glycosylation is a critical post-translational modification that can regulate the function of cell surface receptors and their downstream signaling pathways. For instance, the glycosylation status of the Epidermal Growth Factor Receptor (EGFR) is known to affect its dimerization, ligand binding, and subsequent activation of pro-survival pathways like MAPK/ERK and PI3K/Akt.

By using metabolic glycoengineering to introduce azide handles onto EGFR's glycans, researchers can then use this compound to fluorescently label these receptors. This enables the tracking of glycosylated EGFR populations and the investigation of how specific glycan structures impact receptor signaling and cellular responses to growth factors.

References

An In-depth Technical Guide to the Safety and Handling of Cy3-PEG2-endo-BCN

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and technical data for Cy3-PEG2-endo-BCN, a fluorescent labeling reagent. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical Identity and Properties

This compound is a fluorescent probe combining a Cyanine3 (Cy3) dye, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive bicyclo[6.1.0]nonyne (BCN) moiety. The endo-BCN group facilitates covalent labeling of azide-modified molecules via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is widely employed for labeling biomolecules in complex biological samples, including living cells.[1][2][][] The PEG linker enhances the hydrophilicity of the molecule.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₄H₅₅N₄O₆⁺ | (Calculated) |

| Molecular Weight | 743.9 g/mol | (Calculated) |

| Excitation Maximum (Cy3) | ~550 nm | |

| Emission Maximum (Cy3) | ~570 nm | |

| Solubility | Soluble in water, DMSO, DMF |

Hazard Identification and Safety Precautions

2.1 Potential Hazards

-

Cyanine3 (Cy3): While specific toxicity data for Cy3 is limited, similar dyes may cause skin and eye irritation. Inhalation or ingestion may be harmful. The toxicological properties have not been thoroughly investigated.

-

Polyethylene Glycol (PEG): PEG is generally considered to have low toxicity. However, it may cause mild skin and eye irritation.

-

endo-BCN: The toxicological properties of endo-BCN have not been fully characterized. As with any reactive chemical, direct contact should be avoided.

2.2 Recommended Safety Precautions

Standard laboratory safety practices should be followed when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE) and Handling Guidelines

| Precaution | Guideline | Reference |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. | |

| Eye Protection | Wear chemical safety goggles or glasses. | |

| Skin Protection | Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact. | |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. Avoid inhaling dust or aerosols. | |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

2.3 First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

Table 3: Storage and Stability Recommendations

| Condition | Recommendation | Reference |

| Temperature | Store at -20°C upon arrival. | |

| Light | Protect from light. | |

| Moisture | Keep in a dry place. Desiccate if necessary. | |

| Long-term Storage | For long-term storage, especially in solution, aliquoting is recommended to avoid repeated freeze-thaw cycles. |

Experimental Protocols and Applications

This compound is primarily used as a fluorescent probe in copper-free click chemistry reactions. The endo-BCN moiety reacts specifically with azide groups to form a stable triazole linkage. This reaction is bioorthogonal, meaning it can proceed in biological systems without interfering with native biochemical processes.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core application of this compound is the SPAAC reaction. This reaction is driven by the ring strain of the cyclooctyne (BCN), which allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a toxic copper catalyst.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Protocol for Labeling Azide-Modified Proteins

This protocol provides a general workflow for labeling proteins that have been metabolically or enzymatically modified to contain azide groups.

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Store any unused stock solution at -20°C, protected from light.

-

Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light.

-

-

Purification:

-

Remove the unreacted this compound using a spin desalting column, dialysis, or size exclusion chromatography.

-

-

Analysis:

-

Confirm labeling by measuring the absorbance at 280 nm (for protein) and ~550 nm (for Cy3).

-

Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning or by fluorescence microscopy if labeling was performed on cells.

-

References

A Technical Guide to Cy3-PEG2-endo-BCN: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent dye Cy3-PEG2-endo-BCN, a valuable tool for the specific labeling of biomolecules in complex biological systems. We will cover its fundamental molecular properties, a detailed protocol for its application in labeling azide-modified proteins, and a visual representation of the experimental workflow.

Core Molecular Data

The cyanine dye Cy3 is a widely used fluorophore that emits in the orange-yellow region of the visible spectrum. The conjugation of Cy3 to a bicyclo[6.1.0]nonyne (BCN) moiety via a two-unit polyethylene glycol (PEG) spacer creates a probe well-suited for bioorthogonal chemistry. The PEG linker enhances aqueous solubility and reduces steric hindrance, while the endo isomer of BCN provides a balance of reactivity and stability for strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction enables the covalent labeling of azide-containing molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells.[1]

Below is a summary of the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 799.48 g/mol | [2][3] |

| Molecular Formula | C₄₇H₆₃ClN₄O₅ | [4] |

| Purity | > 95% | [4] |

| Storage Conditions | -20°C, protect from light and moisture |

Experimental Protocol: Labeling of Azide-Modified Proteins with this compound

This protocol details the steps for labeling a protein containing an azide group with this compound using a copper-free click chemistry approach.

1. Materials and Reagents:

-

Azide-Modified Protein: Protein of interest with a site-specifically incorporated azide group, dissolved in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound: Lyophilized powder.

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Purification System: Desalting column (e.g., PD-10) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

2. Reagent Preparation:

-

Protein Solution: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in PBS.

-

This compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the lyophilized powder in anhydrous DMSO to create a 10 mM stock solution.

-

Vortex briefly to ensure complete dissolution. Store any unused stock solution at -20°C, protected from light. Avoid multiple freeze-thaw cycles.

-

3. Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein with a 5- to 20-fold molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.

-

Gently mix the solution by pipetting or brief vortexing.

-

Incubate the reaction mixture for 1-4 hours at room temperature or for 12 hours at 4°C, protected from light. The optimal reaction time may vary depending on the specific protein and should be determined empirically.

4. Purification of the Labeled Protein:

-

Following incubation, remove the unreacted this compound and DMSO using a desalting column or dialysis.

-

For desalting column purification:

-

Equilibrate the column with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the labeled protein with PBS and collect the fractions. The labeled protein will typically elute in the void volume.

-

-

For dialysis:

-

Transfer the reaction mixture to a dialysis cassette with an appropriate MWCO.

-

Dialyze against a large volume of PBS at 4°C for 24-48 hours, with at least three buffer changes.

-

-

Confirm successful labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).

5. Storage:

Store the purified Cy3-labeled protein at 4°C for short-term use or in aliquots at -80°C for long-term storage. Protect the conjugate from light.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the labeling of an azide-modified protein with this compound.

References

Commercial Suppliers of Cy3-PEG2-endo-BCN: A Technical Guide

For researchers, scientists, and drug development professionals utilizing advanced bioconjugation techniques, Cy3-PEG2-endo-BCN is a critical reagent for fluorescently labeling azide-modified biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC). This guide provides an in-depth overview of the commercial suppliers of this compound, their product specifications, and detailed experimental protocols for its application.

Commercial Supplier and Product Comparison

Two primary commercial suppliers were identified for this compound: SiChem and MedchemExpress. A summary of their product specifications is presented in the table below for easy comparison.

| Feature | SiChem | MedchemExpress |

| Product Name | This compound | This compound |

| Catalog Number | SC-2006 | HY-155327 |

| Molecular Formula | C₄₇H₆₃N₄O₅Cl | Not readily available |

| Molecular Weight | 799.49 g/mol | Not readily available |

| Purity | > 95% | Not readily available |

| CAS Number | 2022992-60-3 | 1663449-60-2 |

| Available Quantities | 1 mg, 5 mg | 50 mg, 100 mg, 250 mg (quote required) |

| Storage Conditions | -20°C on arrival, keep cool and dry, protect from light and moisture. | -20°C, protect from light, keep dry. |

Core Concept: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound incorporates a bicyclo[6.1.0]nonyne (BCN) moiety, a highly strained cyclooctyne. This ring strain is the driving force for its reaction with azide-functionalized molecules in the absence of a cytotoxic copper catalyst, a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and efficient, allowing for the covalent labeling of biomolecules in complex biological systems. The polyethylene glycol (PEG) linker enhances the hydrophilicity and bioavailability of the molecule.

Experimental Protocols

The following is a generalized protocol for the labeling of an azide-modified protein with this compound. The optimal conditions, such as the molar excess of the dye and incubation time, may need to be determined empirically for each specific protein.

Materials:

-

Azide-modified protein

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spin desalting columns or size-exclusion chromatography system

-

Reaction tubes

Protocol:

-

Preparation of Reagents:

-

Protein Solution: Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mM.

-

-

Labeling Reaction:

-

Add a 2- to 10-fold molar excess of the this compound stock solution to the protein solution.

-

Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

-

-

Removal of Unreacted Dye:

-

Purify the labeled protein from the unreacted dye using a spin desalting column or size-exclusion chromatography.

-

Equilibrate the column with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and centrifuge or elute according to the manufacturer's instructions to collect the purified, labeled protein.

-

-

Characterization of the Labeled Protein (Optional):

-

Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

SDS-PAGE Analysis: The labeled protein can be visualized by running the purified sample on an SDS-PAGE gel and imaging the gel using a fluorescence scanner.

-

Visualizing the Workflow and Chemistry

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical reaction.

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

A Technical Guide to Cy3-PEG2-endo-BCN: Principles and Applications in Bioorthogonal Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and practical applications of Cy3-PEG2-endo-BCN, a fluorescent probe designed for bioorthogonal labeling. It details the core mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its use in protein and cell-based research.

Core Principles of this compound

This compound is a tripartite molecule consisting of a Cyanine 3 (Cy3) fluorophore, a short polyethylene glycol (PEG2) linker, and an endo-bicyclononyne (BCN) reactive group.[1][2] This strategic design imparts specific functionalities crucial for its application in biological research.

-

Cy3 Fluorophore: A bright and photostable cyanine dye that serves as the fluorescent reporter. It is readily excitable by common laser lines and emits in the orange-red region of the spectrum, making it suitable for a wide range of fluorescence microscopy and detection applications.

-

PEG2 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the water solubility of the molecule.[3] This feature is critical for its use in aqueous biological environments, as it helps to prevent aggregation and reduces non-specific binding.

-

endo-BCN Group: A strained alkyne that functions as the bioorthogonal reactive handle.[4] The ring strain of the bicyclononyne enables it to react efficiently with azide-containing molecules via a catalyst-free reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] This reaction is highly specific and proceeds readily under physiological conditions, making it ideal for labeling biomolecules in living systems without causing cellular toxicity.

The primary application of this compound lies in its ability to selectively label azide-modified biomolecules. This is typically achieved through a two-step process: first, an azide group is introduced into the target biomolecule (e.g., a protein or a glycan) either through metabolic labeling or chemical modification. Subsequently, the azide-tagged biomolecule is treated with this compound, leading to a stable triazole linkage and fluorescent labeling of the target.

Quantitative Data

The following table summarizes the key quantitative properties of the Cy3 fluorophore, which are representative of this compound.

| Property | Value | Reference(s) |

| Excitation Maximum (λ_max_) | ~550 nm | |

| Emission Maximum (λ_em_) | ~570 nm | |

| Molar Extinction Coefficient (ε) at λ_max_ | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.04 in aqueous solution | |

| Molecular Weight | 799.48 g/mol |

Note: The quantum yield of Cy3 is known to increase when it is conjugated to biomolecules or in a more rigid environment.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in protein and cellular labeling.

Bioorthogonal Labeling of Azide-Modified Proteins

This protocol describes the labeling of a protein that has been previously modified to contain an azide group.

Materials:

-

Azide-modified protein of interest

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

DMSO (anhydrous)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Protocol:

-

Protein Preparation:

-

Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any azide-containing contaminants.

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Store any unused stock solution at -20°C, protected from light and moisture.

-

-

Labeling Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle mixing. Protect the reaction from light. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

-

-

Purification of the Labeled Protein:

-

Remove unreacted this compound by size-exclusion chromatography or dialysis.

-

For size-exclusion chromatography, equilibrate the column with PBS and apply the reaction mixture. Collect the fractions corresponding to the high molecular weight protein, which will be visibly colored.

-

For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against PBS at 4°C with several buffer changes.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3). The concentration of the protein and the dye can be calculated using their respective extinction coefficients.

-

Metabolic Labeling and Imaging of Live Cells

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with this compound for live-cell imaging.

Materials:

-